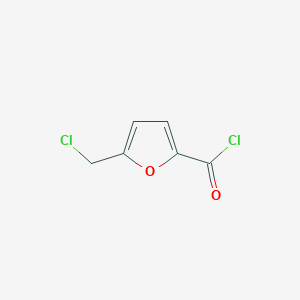![molecular formula C11H14O2S B034748 3-[(3,4-Dimethylphenyl)thio]propanoic acid CAS No. 104216-46-8](/img/structure/B34748.png)
3-[(3,4-Dimethylphenyl)thio]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves reactions such as condensation, cyclisation, and nucleophilic acylation. For instance, the preparation of 2-(2,4-Dimethylphenoxy)propionic acid, a structurally related compound, involves the reaction of 2,4-dimethylphenol with 2-chloropropionic acid in the presence of alkali, followed by polyphosphoric acid cyclisation (Hogale, Shirke, & Kharade, 1995). Similar synthetic strategies may be applicable to 3-[(3,4-Dimethylphenyl)thio]propanoic acid.
Molecular Structure Analysis
The analysis of molecular structures often includes X-ray crystallography and spectroscopic techniques. For example, compounds with similar structural features have been characterized by single crystal X-ray diffraction, revealing orthorhombic crystal systems and specific hydrogen bonding patterns (Kant, Maiti, Awasthi, & Agarwal, 2014). Such detailed structural analysis is vital for understanding the interactions and conformations of 3-[(3,4-Dimethylphenyl)thio]propanoic acid.
Chemical Reactions and Properties
The chemical reactivity of 3-[(3,4-Dimethylphenyl)thio]propanoic acid can be inferred from related compounds. For instance, the reactivity with ethyl chloroformate and the formation of various derivatives through reactions with substituted hydrazides have been documented (Hogale, Shirke, & Kharade, 1995). These reactions highlight the compound's versatility in forming bioactive derivatives.
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are crucial for the application of any chemical compound. While specific data for 3-[(3,4-Dimethylphenyl)thio]propanoic acid may not be readily available, related compounds provide a basis for understanding its behavior. The physical state, stability under various conditions, and solubility in different solvents are essential aspects to consider.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are fundamental for the application of 3-[(3,4-Dimethylphenyl)thio]propanoic acid. For instance, the stability of similar compounds in the presence of acids, bases, and oxidizing agents can provide insights into its chemical properties and potential applications (Hogale, Shirke, & Kharade, 1995).
科学的研究の応用
Antioxidant Properties
3-[(3,4-Dimethylphenyl)thio]propanoic acid and its derivatives exhibit notable antioxidant activities. A study by Dmitro V. Dovbnya et al. (2022) developed preparative methods for the synthesis of related compounds and evaluated their antioxidant activity. This shows the potential of these compounds in oxidative stress-related applications.
Electrophilic Properties and Reactions
The compound also plays a role in various electrophilic reactions. L. M. Jackman et al. (1991) explored the rates of exchange of the 3,5-dimethylphenolate ion in various solvents, showing the compound's reactivity in different chemical environments.
Metabolic Stability and Biological Evaluation
Metabolic stability and biological evaluation of analogs of this compound have been studied, as in the work of M. Asada et al. (2010). These studies are crucial for understanding the compound's pharmacokinetics and its potential biological effects.
Synthesis and Characterization in Polymer Chemistry
The synthesis and characterization of copolymers involving 3-substituted thiophenes, as investigated by M. Alves et al. (2010), highlight the importance of this compound in developing new materials with potential applications in electrochromic displays.
Luminescence Sensing Applications
The compound's derivatives have been studied for their luminescence sensing capabilities. B. Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which demonstrated selective sensitivity to certain chemicals, suggesting applications in fluorescence sensors.
Enantioseparation Abilities
The enantioseparation abilities of chiral stationary phases containing selectors derived from D-tartrates, as studied by Jun Chen et al. (2011), indicate potential applications of this compound in chiral recognition and separation processes.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGUBQSJOHHQOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368757 |
Source


|
| Record name | 3-[(3,4-dimethylphenyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)thio]propanoic acid | |
CAS RN |
104216-46-8 |
Source


|
| Record name | 3-[(3,4-dimethylphenyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

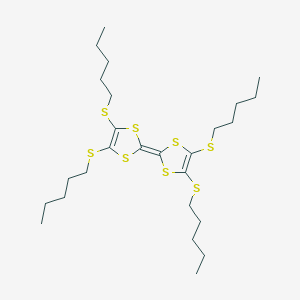
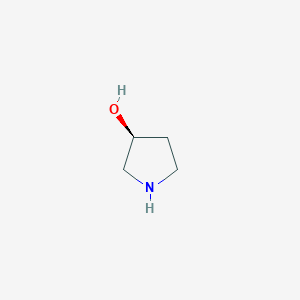
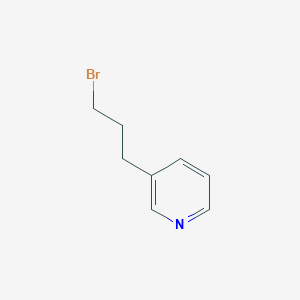
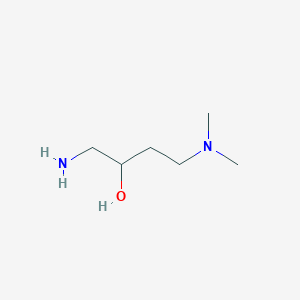
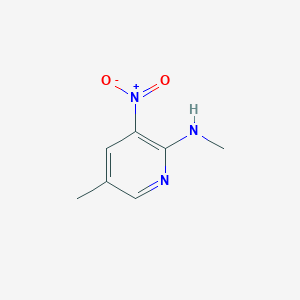
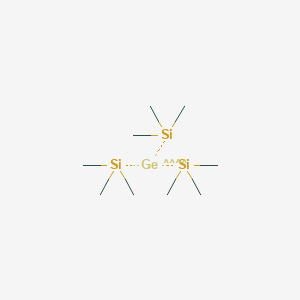
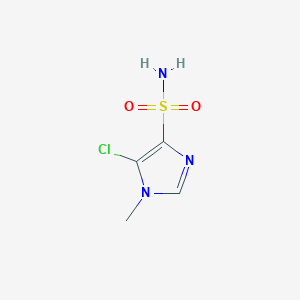
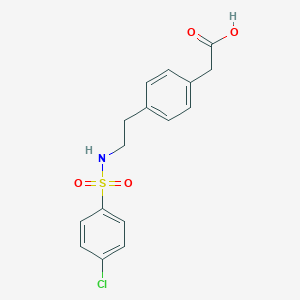
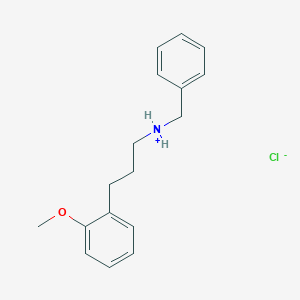
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
